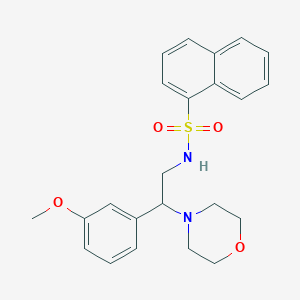
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide, also known as MN-64, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it a valuable tool for studying certain biochemical and physiological processes. In
作用機序
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide works by binding to the transmembrane domain of GPCRs, where it blocks the binding of ligands and prevents the activation of downstream signaling pathways. This mechanism of action has been found to be highly specific, with N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide only affecting certain types of GPCRs.
Biochemical and Physiological Effects:
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide has been found to have a range of biochemical and physiological effects. In addition to its role as a GPCR antagonist, N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide has been found to have anti-inflammatory and neuroprotective properties. These effects are thought to be related to its ability to modulate certain signaling pathways in the body.
実験室実験の利点と制限
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide has several advantages for use in lab experiments. It is highly selective and potent, making it a valuable tool for studying specific GPCRs. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use. N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide can be expensive to produce, and its mechanism of action may not be fully understood in certain contexts.
将来の方向性
There are several potential future directions for research on N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide. One area of interest is the study of its effects on different types of GPCRs. Another area of research involves the development of new synthetic methods for producing N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide and related compounds. Additionally, there is interest in exploring the potential therapeutic applications of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide, particularly in the treatment of inflammatory and neurodegenerative diseases.
合成法
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-(3-methoxyphenyl)ethanol with naphthalene-1-sulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with morpholine to yield N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide. This method has been shown to be highly effective, with yields of up to 90%.
科学的研究の応用
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of G protein-coupled receptors (GPCRs). These receptors play a crucial role in many physiological processes, including sensory perception, hormone regulation, and neurotransmission. N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide has been found to be a highly selective and potent antagonist of certain GPCRs, making it a valuable tool for studying their function.
特性
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-28-20-9-4-8-19(16-20)22(25-12-14-29-15-13-25)17-24-30(26,27)23-11-5-7-18-6-2-3-10-21(18)23/h2-11,16,22,24H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBXGAOFLNYWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

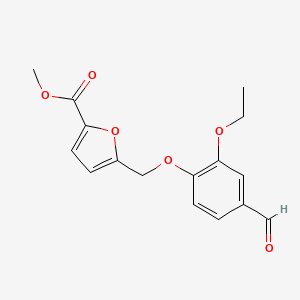
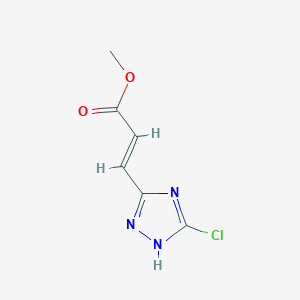
![2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole](/img/structure/B2903534.png)
![3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-(3-chlorophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2903538.png)
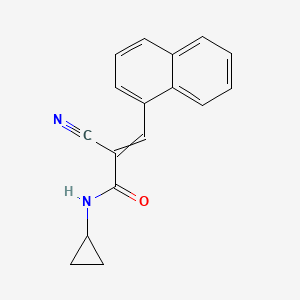
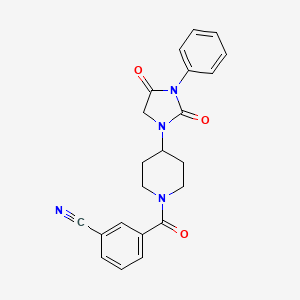
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2903542.png)

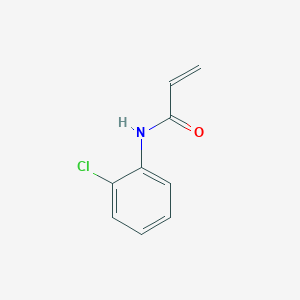
![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2903546.png)

![N-(4-bromo-2-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2903549.png)